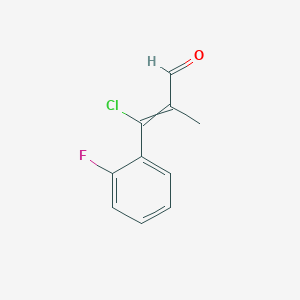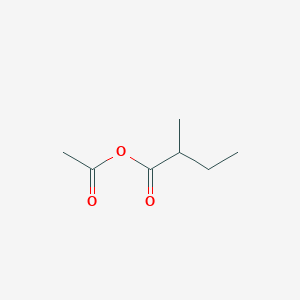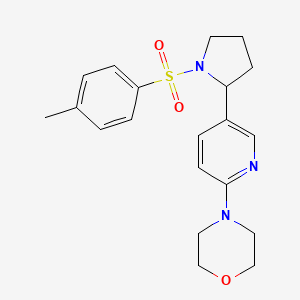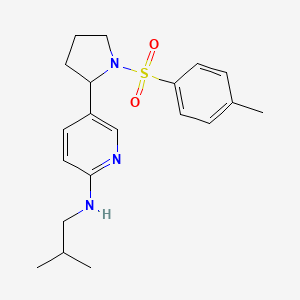
N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that belongs to the class of aminopyridines Aminopyridines are known for their significant biological and therapeutic value
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but a common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction is mild and metal-free, making it an attractive method for synthesizing this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly solvents and reagents, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield amines.
Scientific Research Applications
N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with sterol 14-alpha demethylase (CYP51), inhibiting ergosterol biosynthesis in fungal cells .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have shown significant medicinal applications.
Uniqueness
N-Isobutyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific structural features, such as the isobutyl and tosyl groups, which may confer distinct biological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H27N3O2S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-N-(2-methylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C20H27N3O2S/c1-15(2)13-21-20-11-8-17(14-22-20)19-5-4-12-23(19)26(24,25)18-9-6-16(3)7-10-18/h6-11,14-15,19H,4-5,12-13H2,1-3H3,(H,21,22) |
InChI Key |
XVXPWZRVDFQIKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


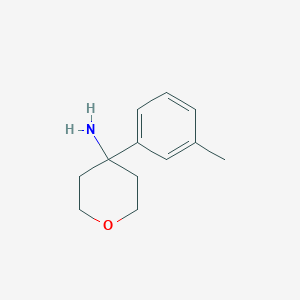

![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11818862.png)
![2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-](/img/structure/B11818867.png)

![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)
